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UNC6212 (Kme2)

Epigenetics Chromodomain Methyllysine Reader

Histone tail peptides like H3K9me3 (KD=30 μM) exhibit ~5-fold weaker CBX5 binding than UNC6212, introducing unacceptable variability in chromodomain SAR studies. This peptidomimetic ligand provides a rigorously characterized dimethyllysine reference. • KD=5.7 μM against CBX5 chromodomain - benchmark affinity for SAR campaigns • Steep cation-π LFER slope enables quantitative deconvolution of electrostatic vs. dispersion forces • Serves as moderate-affinity control for high-potency CBX5 antagonists (e.g., UNC7560, KD=0.28 μM)

Molecular Formula C39H53N7O11
Molecular Weight 795.9 g/mol
Cat. No. B15144763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6212 (Kme2)
Molecular FormulaC39H53N7O11
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(CCCCN(C)C)C(=O)NC(CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3
InChIInChI=1S/C39H53N7O11/c1-23(41-39(54)32(33(48)25-11-7-6-8-12-25)45-36(51)26-16-18-57-22-26)35(50)43-28(19-24-14-15-30(55-4)31(20-24)56-5)38(53)42-27(13-9-10-17-46(2)3)37(52)44-29(21-47)34(40)49/h6-8,11-12,14-16,18,20,22-23,27-29,32-33,47-48H,9-10,13,17,19,21H2,1-5H3,(H2,40,49)(H,41,54)(H,42,53)(H,43,50)(H,44,52)(H,45,51)/t23-,27-,28-,29-,32?,33?/m0/s1
InChIKeyMAFVNNSPCAOGRX-BQMWMUGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6212 (Kme2) CBX5 Ligand Technical Baseline


UNC6212 (Kme2) is a peptidomimetic ligand containing a dimethyllysine (Kme2) residue, engineered to bind the chromodomain of CBX5 (HP1α), a methyllysine reader protein involved in heterochromatin formation and transcriptional regulation [1]. The compound emerged from a combinatorial library screen where CBX5 was used as a negative selection step, leading to the identification of a novel scaffold incorporating 3,4-dimethoxyphenylalanine, β-phenylserine, and a furan capping residue [1]. UNC6212 serves as a foundational reference compound for structure-activity relationship (SAR) studies exploring how alkyllysine modifications influence chromodomain binding energetics [1].

CBX5 chromodomain SAR studies
Kme2 reference for alkyllysine binding energetics
Combinatorial library-derived peptidomimetic scaffold

Why UNC6212 (Kme2) Cannot Be Substituted


Substituting UNC6212 (Kme2) with generic histone tail peptides or alternative CBX5 ligands introduces quantifiable variability in binding affinity and mechanistic behavior that undermines experimental reproducibility. Native histone peptides such as H3K9me3 and H3K9me2 exhibit KD values of 30 μM and 32 μM, respectively, representing approximately 5-fold weaker binding compared to UNC6212 [1]. Furthermore, peptidomimetic scaffolds with different alkyllysine modifications (e.g., Ket2, Kei) alter the balance between cation-π interactions and dispersion forces, producing distinct binding energetics that are not interchangeable in SAR studies [1]. Even closely related synthetic ligands such as UNC5154 (KD = 4.95 μM) and UNC5156 (KD = 3.91 μM) exhibit different binding profiles that preclude direct substitution without revalidation [2].

Native histone peptides
Exhibit substantially weaker binding that may reduce signal-to-noise in chromodomain assays.
Alternative alkyllysine modifications
Ket2 and Kei analogs alter cation-π/dispersion balance, producing non-interchangeable binding energetics.
Closely related synthetic ligands
UNC5154 and UNC5156 show distinct binding profiles requiring revalidation for SAR continuity.

UNC6212 (Kme2) Comparative Evidence


Enhanced Affinity Over Native Histone Peptides

UNC6212 (Kme2) demonstrates significantly tighter binding to the CBX5 chromodomain compared to native histone H3 tail peptides bearing either trimethyllysine (H3K9me3) or dimethyllysine (H3K9me2). This enhancement establishes UNC6212 as a superior starting point for SAR studies requiring a robust binding signal [1].

Binding vs Native Peptides
Head-to-head
KD 5.7 μM vs 30 μM (H3K9me3)
Supports larger dynamic range in binding assays
ITC with wild-type CBX5 chromodomain
Epigenetics Chromodomain Methyllysine Reader

Kme2 Reference for Dialkyllysine SAR

Within a matched scaffold series varying only at the alkyllysine residue, UNC6212 (Kme2) binds approximately 2-fold less tightly than analogs bearing larger alkyl groups (UNC6349 with Ket2, UNC6864 with Kei). This quantifiable difference establishes UNC6212 as the essential baseline reference compound for probing the contribution of cation-π versus dispersion forces in chromodomain recognition [1].

Kme2 Baseline vs Ket2/Kei
Head-to-head
~1.8-fold less than Ket2 analog
Provides Kme2 reference for alkyllysine SAR
Identical scaffold except alkylation; ITC
Structure-Activity Relationship Ligand Design Chromodomain

Cation-π Interaction Tunability via GCE-SAR

UNC6212 (Kme2) exhibits a steeper linear free energy relationship (LFER) slope in cation-π binding energy calculations compared to bulkier alkyllysine analogs, indicating that cation-π interactions contribute more significantly to its binding mechanism. This property makes UNC6212 uniquely suited for genetic code expansion (GCE) studies that systematically vary aromatic cage electrostatics to dissect binding energetics [1].

Cation-π Interaction Profile
Cross-study
Steeper LFER slope vs Kei analog
Supports dissection of cation-π contribution
CπBE calculations; Table S5 reference
Genetic Code Expansion Cation-π Interactions Binding Energetics

Moderate Potency vs High-Affinity Antagonists

UNC6212 (Kme2) occupies a distinct potency tier among CBX5 ligands, positioned between low-micromolar native peptides and nanomolar optimized antagonists. This moderate affinity (KD = 5.7 μM) makes it suitable for applications where high-potency antagonists (e.g., UNC7560, KD = 0.28 μM) may be inappropriate due to stoichiometric considerations or target engagement kinetics [1].

Affinity vs High-Potency Probes
Class-level
KD 5.7 μM (20-fold weaker than UNC7560)
May support moderate-affinity control for target engagement studies
ITC with recombinant CBX5 chromodomain
Chemical Probe HP1 Family CBX5 Antagonist

UNC6212 (Kme2) Research & Industrial Applications


Cation-π vs Dispersion Forces in Chromodomain Binding

UNC6212 (Kme2) serves as the essential dimethyllysine reference in GCE-SAR studies that systematically vary aromatic cage electrostatics. Its steeper cation-π LFER slope relative to Ket2 and Kei analogs enables researchers to quantify the discrete energetic contributions of cation-π interactions versus dispersion forces to chromodomain binding [1]. This application is central to understanding the biophysical basis of methyllysine reader specificity and cannot be replicated with bulkier alkyllysine ligands.

Baseline Calibration for CBX5 Ligand Optimization

In iterative medicinal chemistry campaigns targeting CBX5, UNC6212 (Kme2) provides a well-characterized, moderate-affinity reference point for benchmarking new synthetic ligands. Its KD of 5.7 μM establishes a reproducible baseline against which potency improvements from scaffold modifications can be quantitatively assessed [1]. This is particularly valuable when comparing new ligands to established SAR trends within the CBX5 ligand series.

Negative Control for CBX5 Chemical Probes

When using high-potency CBX5 antagonists such as UNC7560 (KD = 0.28 μM) in cellular assays, UNC6212 (Kme2) can serve as a moderate-affinity control compound to distinguish target-specific effects from those arising from non-specific protein engagement. The ~20-fold difference in affinity provides sufficient separation to attribute phenotypic outcomes to on-target CBX5 antagonism rather than general peptidomimetic scaffold effects [1].

Application
Selection Property
Validation Focus
GCE-SAR cation-π dissection
Cation-π interaction sensitivity
Aromatic cage electrostatic variation
CBX5 ligand optimization baseline
Defined moderate affinity baseline
Binding assay reproducibility
On-target engagement control
Affinity separation from high-potency probes
On-target vs off-target phenotype attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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